![molecular formula C32H46O7 B162373 Milbemycin A4 CAS No. 51596-11-3](/img/structure/B162373.png)
Milbemycin A4
Overview
Description
Milbemycin A4 is a macrolide compound that is a member of a complex family of macrocyclic lactones . It is produced from the fermentation of soil bacterium S. hygroscopicus subsp. aureolacrimosus . The most active components of milbemycin compounds are milbemycin A3 and A4 . They are widely used in agricultural, medical, and veterinary industries due to their excellent acaricidal, insecticidal, and anthelmintic activities .
Synthesis Analysis
This compound is obtained by the fermentation of Streptomyces species . The biosynthetic pathways and regulatory networks for the cellular production of milbemycins have been elucidated . The advances in the development of production strains for milbemycin and its derivatives are discussed along the strain-generation technical approaches of random mutagenesis, metabolic engineering, and combinatorial biosynthesis .
Molecular Structure Analysis
The molecular formula of this compound is C32H46O7 . It is a 16-membered macrocyclic lactone .
Chemical Reactions Analysis
This compound is a highly selective and potent nematocide and insecticide . It is thought to act on chloride-gated ion channels .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 732.9±60.0 °C at 760 mmHg, and a flash point of 233.3±26.4 °C . It has 7 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Immunological Applications : Milbemycin A4 derivatives have been synthesized and evaluated for their immunological properties. For example, derivatives were coupled to Potato virus Y-like nanoparticles and used in mice immunization experiments, where they induced specific immune responses (Zeltiņš et al., 2017).
Biotechnological Production Improvement : Studies have focused on improving the production of this compound using genetic engineering and plasma mutagenesis. These efforts have led to the development of strains with increased yields of this compound, which is essential for industrial applications (Wang et al., 2014).
Structural Analysis : Research has been conducted on the molecular structure of this compound, including X-ray analysis of a solid solution of Milbemycins A3 and A4. These studies provide detailed insights into the structural aspects of these compounds (Bizdēna et al., 2013).
Antibiotic Resistance Studies : this compound has been used as a probe to study azole resistance in Candida glabrata, providing insights into the mechanisms of drug transport and resistance in pathogenic yeast (Walker et al., 2014).
Microbial Conversion and Synthesis : Several studies focus on microbial conversion and the synthesis of this compound derivatives. These derivatives exhibit various properties, such as acaricidal activities, and are important for developing new compounds with enhanced efficacy (Tsukiyama et al., 2004).
Mechanism of Action
Target of Action
Milbemycin A4 primarily targets glutamate-sensitive chloride channels in neurons and myocytes of invertebrates . These channels play a crucial role in the regulation of the nervous system in these organisms. Additionally, this compound interacts with certain genes related to primary metabolism, such as sbi_04868
encoding citrate synthase, sbi_06921
and sbi_06922
encoding alpha and beta subunits of acetyl-CoA carboxylase, and sbi_04683
encoding carbon uptake system gluconate transporter .
Mode of Action
This compound operates by opening the glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . This action leads to the hyperpolarization of these cells, effectively blocking signal transfer . It also binds to specific sites on parasite cells, increasing the release of the inhibitory neurotransmitter GABA and preventing nerve signal transmission .
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. The milA4 - E
operon and milF
are directly activated by the MilR protein, a large ATP-binding regulator of the LuxR family . This activation indirectly influences the expression of other mil
genes . The production of this compound can be greatly enhanced by genome minimization, systematic metabolic engineering, and synthetic biology approaches .
Pharmacokinetics
It is known that milbemycins have a longer half-life than the avermectins , suggesting that they may have a prolonged presence in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The action of this compound results in potent acaricidal, insecticidal, and anthelmintic activities . By blocking signal transfer in invertebrate neurons and myocytes, it effectively paralyzes and eliminates the pests . It is worth noting that Milbemycins have low toxicity in mammals, making them safe for use in various applications .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can be improved through certain strain-generation technical approaches, such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis . .
Safety and Hazards
properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZIAWLUULBIPN-LRBNAKOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052760 | |
Record name | Milbemectin A4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51596-11-3 | |
Record name | Milbemycin A4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51596-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milbemycin A4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milbemectin A4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILBEMYCIN A4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Milbemycin A4 and how does it exert its effect?
A1: this compound primarily targets glutamate-gated chloride channels (GluCls) in invertebrates like mites and insects. [] It acts as an agonist, binding to these channels and causing prolonged channel opening. This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the target organism. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C48H72O14 and its molecular weight is 873.07 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, various spectroscopic techniques have been employed to characterize this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide detailed information about the compound's structure and properties.
Q4: How do structural modifications of this compound influence its acaricidal activity?
A4: Research has demonstrated that even subtle structural modifications can significantly impact this compound's acaricidal activity. For instance, introducing a methyl group at the 24a position (24a-methylthis compound) or the 25b position (25b-methylthis compound) led to compounds with enhanced activity compared to the parent this compound. [, ] Other modifications like epoxidation of the 8,9-double bond and subsequent acylation at the 5-O position also resulted in improved activity against the two-spotted spider mite (Tetranychus urticae). [] Conversely, certain modifications, like those at the C-5 position, can diminish the anthelmintic activity, indicating the importance of this hydroxyl group for biological activity. []
Q5: Are there any studies on the synthesis of this compound derivatives with improved activity?
A5: Yes, numerous studies have focused on synthesizing this compound derivatives with enhanced activity. For instance, researchers have synthesized 13-alkoxymilbemycin derivatives, with the 13β-phenethyloxy derivatives exhibiting potent anthelmintic activity, even surpassing Ivermectin in some cases. [] Similarly, 5-keto-5-oxime derivatives of this compound have demonstrated higher efficacy against microfilariae compared to the parent compound. []
Q6: Are there any known resistance mechanisms to this compound in target organisms?
A6: Yes, resistance to this compound has emerged in several pest species, including the two-spotted spider mite (Tetranychus urticae). A key mechanism involves mutations in the glutamate-gated chloride channel (GluCl) subunits, particularly a G326E substitution in the TuGluCl3 subunit. This mutation significantly reduces the sensitivity of the channel to this compound, contributing to resistance. []
Q7: Which microorganisms are known to produce this compound?
A7: Streptomyces hygroscopicus subsp. aureolacrimosus is a well-known producer of this compound. [, , ] Additionally, Streptomyces sp. BB47 has been identified as a potential source of this compound, with its production being activated by the introduction of a functional bldA gene. []
Q8: Can microorganisms be used to modify this compound and generate novel derivatives?
A8: Yes, several studies have explored the microbial conversion of this compound to generate novel derivatives with potentially improved or altered activities. Various microorganisms, including Cunninghamella echinulata ATCC 9244, Circinella umbellata SANK 44272, Amycolata autotrophica subsp. amethystina ATCC 35204, and Syncephalastrum racemosum, have been shown to hydroxylate this compound at different positions. [, , , ] These microbial transformations provide a valuable tool for diversifying the chemical structure of this compound and exploring its structure-activity relationships.
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